molecular formula C24H18Br2N2 B1603375 N,N'-Bis(4-bromophenyl)benzidine CAS No. 585570-08-7

N,N'-Bis(4-bromophenyl)benzidine

Cat. No.: B1603375
CAS No.: 585570-08-7
M. Wt: 494.2 g/mol
InChI Key: DXTBWEYORVJILO-UHFFFAOYSA-N
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Description

Contextualization within Tetraaryldiamine Chemistry and Organic Electronic Materials Research

Tetraaryldiamines are a class of organic compounds that have garnered considerable attention for their exceptional charge-transporting properties. These molecules, including derivatives of N,N,N',N'-tetraphenylbenzidine (TPB), are known for their electron-rich nature and propeller-like, non-planar structures. dergipark.org.tr This structural feature is crucial in preventing strong intermolecular interactions that can hinder charge mobility. In the field of organic electronics, materials like N,N'-Bis(4-bromophenyl)benzidine are explored for their potential use in devices such as thin-film transistors, light-emitting diodes, and chemical sensors. nih.gov The ability of these compounds to facilitate the movement of charge carriers (holes) makes them prime candidates for hole-transporting layers in such devices.

Historical Development and Emerging Significance of Benzidine (B372746) Derivatives as Functional Organic Compounds

Historically, benzidine and its derivatives have a long-standing connection with the dye industry. wikipedia.orgbritannica.com The synthesis of benzidine from nitrobenzene (B124822) and its subsequent conversion into bis(diazonium) salts was a fundamental step in creating azo dyes. wikipedia.orgbritannica.com However, due to the carcinogenicity of benzidine, its use has been significantly curtailed in many applications. wikipedia.orgnih.gov

In recent years, the focus has shifted towards the development of functional benzidine derivatives for applications in materials science. Researchers are designing novel benzidine-based molecules that can act as electroactive materials. acs.org For instance, conjugated hypercrosslinked polymers based on N,N,N',N'-tetraphenylbenzidine have been fabricated and show promise for iodine adsorption and fluorescence sensing. nih.gov This resurgence of interest highlights the versatility of the benzidine scaffold in creating sophisticated organic materials with tailored properties.

Rationale for Investigating this compound: A Focus on Bromine Substitution and Extended Conjugation

The specific inclusion of bromine atoms in the structure of this compound is a deliberate design choice with significant implications for its chemical behavior and potential applications.

Bromine Substitution: The presence of bromine, a halogen, introduces several key effects. Bromine is an electron-withdrawing group, which can influence the electronic properties of the molecule, including its ionization potential and electron affinity. This can be advantageous in tuning the energy levels of the material to match other components in an electronic device. Furthermore, the bromine atoms provide reactive sites for further chemical modification through cross-coupling reactions, such as the Suzuki-Miyaura coupling. dergipark.org.trmdpi.com This allows for the synthesis of a wide array of more complex structures with tailored functionalities. Studies on other organic molecules have shown that bromine substitution can impact intermolecular interactions and even enhance nonlinear optical properties. nih.gov

Extended Conjugation: The structure of this compound features an extended π-conjugated system that spans across the biphenyl (B1667301) core and the attached phenyl rings. This extended conjugation is fundamental to its ability to transport charge. Organic molecules with extensive π-conjugation are central to the field of organic electronics. nih.gov The delocalization of electrons across the molecule lowers the energy required for electronic transitions, which is a desirable characteristic for many electronic and photonic applications.

Overview of Research Trajectories and Academic Relevance

Current research involving this compound and related compounds is multifaceted. One major trajectory involves its use as a building block or intermediate in the synthesis of more complex organic semiconductors. dergipark.org.trlookchem.com For example, it can be a precursor to N4,N4,N4′,N4′-tetrakis-(p-bromophenyl)-biphenyl-4,4′-diamine (TPB-Br), which can then be further functionalized. dergipark.org.tr

The academic relevance of this compound is underscored by its role in fundamental studies of structure-property relationships in organic materials. By systematically modifying the structure of benzidine derivatives, researchers can gain insights into how changes at the molecular level affect macroscopic properties like charge mobility, thermal stability, and optical absorption. dergipark.org.tr This knowledge is crucial for the rational design of next-generation organic electronic materials.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValueReference
CAS Number 585570-08-7 lookchem.comsigmaaldrich.comsigmaaldrich.com
Molecular Formula C24H18Br2N2 lookchem.comsigmaaldrich.com
Molecular Weight 494.22 g/mol lookchem.comsigmaaldrich.com
Melting Point 221-225 °C lookchem.comsigmaaldrich.com
Appearance Solid sigmaaldrich.com
Predicted Boiling Point 594.3±50.0 °C lookchem.com
Predicted Density 1.548±0.06 g/cm3 lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(4-bromoanilino)phenyl]-N-(4-bromophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Br2N2/c25-19-5-13-23(14-6-19)27-21-9-1-17(2-10-21)18-3-11-22(12-4-18)28-24-15-7-20(26)8-16-24/h1-16,27-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTBWEYORVJILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)NC3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584791
Record name N~4~,N~4'~-Bis(4-bromophenyl)[1,1'-biphenyl]-4,4'-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585570-08-7
Record name N~4~,N~4'~-Bis(4-bromophenyl)[1,1'-biphenyl]-4,4'-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Bis(4-bromophenyl)benzidine
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Comprehensive Spectroscopic and Structural Elucidation of N,n Bis 4 Bromophenyl Benzidine

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For N,N'-Bis(4-bromophenyl)benzidine, both ¹H and ¹³C NMR provide definitive information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopy The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (N-H) protons. Due to the molecule's symmetry, the number of unique proton signals is less than the total number of protons. The protons on the central benzidine (B372746) unit and the terminal bromophenyl rings will resonate in the aromatic region (typically 6.5-8.0 ppm). The two N-H protons are expected to produce a single signal, the chemical shift of which can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-H 5.5 - 7.0 Singlet (broad) 2H
Aromatic H (Benzidine Core) 7.0 - 7.6 Multiplet 8H

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Based on its structure, a specific number of signals corresponding to the chemically non-equivalent carbon atoms would be observed. The spectrum is typically divided into regions for sp²-hybridized aromatic carbons. Of particular note is the carbon atom directly bonded to the bromine atom (the ipso-carbon). Due to the "heavy atom effect," this carbon is expected to be shielded and appear at a relatively upfield chemical shift compared to what would be predicted based on electronegativity alone. stackexchange.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
C -Br (ipso-carbon) 110 - 120
Aromatic C -H 115 - 135
Aromatic C -N 140 - 150

Vibrational Spectroscopy for Molecular Characterization (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. Comparison with the spectrum of the parent compound, benzidine, helps in assigning these bands. nist.gov

Table 3: Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Secondary Amine 3350 - 3450 Medium
Aromatic C-H Stretch Aryl 3000 - 3100 Medium-Weak
Aromatic C=C Stretch Benzene Rings 1580 - 1610, 1470 - 1500 Strong-Medium
C-N Stretch Aromatic Amine 1250 - 1350 Strong
C-Br Stretch Aryl Halide 1000 - 1100 Strong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and to deduce the structure of a compound from its fragmentation pattern. The nominal molecular weight of this compound (C₂₄H₁₈Br₂N₂) is 494.22 g/mol . sigmaaldrich.com

The mass spectrum would prominently feature the molecular ion peak (M⁺). A key characteristic would be the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive pattern for the molecular ion with three peaks: M⁺, [M+2]⁺, and [M+4]⁺, with an approximate intensity ratio of 1:2:1.

Electron ionization (EI) would induce fragmentation, providing structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-N and C-Br bonds.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

Ion Proposed Fragment Expected m/z
[M]⁺ Molecular Ion 494/496/498
[M-Br]⁺ Loss of one bromine atom 415/417
[M-C₆H₄Br]⁺ Cleavage of a C-N bond 338/340
[C₁₂H₈N]⁺ Benzidine core fragment after cleavage 180

X-ray Crystallography and Single Crystal Diffraction Analysis of Benzidine Derivatives

While specific crystallographic data for this compound is not publicly available, analysis of related benzidine derivatives allows for a detailed prediction of its solid-state structure and molecular packing. Single-crystal X-ray diffraction is the definitive method for such an analysis.

Growing a suitable single crystal and analyzing it via X-ray diffraction would determine its precise three-dimensional structure. This analysis reveals the fundamental building block of the crystal, known as the unit cell, which is defined by its lattice parameters (a, b, c, α, β, γ). The arrangement of molecules within the unit cell determines the crystal system (e.g., monoclinic, orthorhombic) and the space group.

Table 5: Crystallographic Parameters to be Determined for this compound

Parameter Description
Crystal System The symmetry class of the crystal (e.g., Triclinic, Monoclinic).
Space Group The group of symmetry operations describing the crystal lattice.
a, b, c The lengths of the unit cell axes in Ångströms (Å).
α, β, γ The angles between the unit cell axes in degrees (°).
V The volume of the unit cell in cubic Ångströms (ų).
Z The number of molecules per unit cell.

The crystal structure would provide exact measurements of all intramolecular bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the network of intermolecular interactions that stabilize the crystal packing. In this compound, these interactions are expected to include:

Hydrogen Bonding: The secondary amine (N-H) groups can act as hydrogen bond donors. Potential acceptors could be the nitrogen atom of an adjacent molecule or the π-system of an aromatic ring (N-H···π interaction).

π-π Stacking: The multiple aromatic rings can stack on top of each other, an interaction that is crucial for charge transport in organic semiconductor materials.

Halogen Bonding: The bromine atoms can participate in halogen bonds (Br···N or Br···π) or other weak interactions, which are known to influence crystal packing significantly.

Table 6: Key Torsional Angles for Conformational Analysis

Torsional Angle Atoms Defining the Angle Description
τ₁ (Biphenyl twist) C-C-C-C The angle between the two phenyl rings of the central benzidine core. Expected to be non-zero due to steric hindrance.
τ₂ (Aryl-Nitrogen twist) C-C-N-C The angle between a phenyl ring of the benzidine core and the plane of the C-N-C bond.

The non-planar, twisted conformation resulting from these rotations is a hallmark of many N,N'-diarylbenzidine derivatives and is fundamental to their properties, as it disrupts extensive conjugation and influences the electronic coupling between molecules.

Morphological Characterization of this compound Aggregates or Thin Films

A thorough review of available scientific literature indicates a notable absence of specific studies focused on the morphological characterization of this compound aggregates or thin films using techniques such as Scanning Electron Microscopy (SEM). While the synthesis and basic properties of this compound are documented, detailed investigations into its solid-state organization at the micro- and nanoscale have not been extensively reported.

In the broader context of organic electronics, the morphological characteristics of thin films, including surface roughness, grain size, and the presence of crystalline or amorphous domains, are critical determinants of device performance. For instance, studies on related hole transport materials like N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) have shown that the morphology of their thin films can be influenced by factors such as deposition techniques and post-deposition treatments like UV irradiation. researchgate.net Such treatments can lead to changes in surface roughness and stabilization of the film's morphology. researchgate.net

Further research is required to elucidate the morphological characteristics of this compound. Such studies would likely involve the preparation of thin films through various deposition methods (e.g., thermal evaporation, spin coating) and their subsequent analysis by high-resolution microscopy techniques.

Elucidation of Electronic Structure and Charge Transport Phenomena in N,n Bis 4 Bromophenyl Benzidine

Electrochemical Behavior and Redox Processes

The electrochemical characteristics of N,N'-Bis(4-bromophenyl)benzidine are central to its function in electronic devices. The core structure, derived from tetraphenylbenzidine (TPB), features two triarylamine redox centers. These centers are responsible for the compound's ability to undergo stable and reversible oxidation processes. The presence of para-bromo substituents on two of the phenyl rings introduces specific electronic modifications to the parent TPB framework.

Cyclic Voltammetry Studies for Oxidation Potential Determination

Cyclic voltammetry (CV) is a fundamental technique used to probe the redox behavior of electroactive molecules. For compounds based on the tetraphenylbenzidine (TPB) scaffold, CV typically reveals two distinct and reversible one-electron oxidation waves. ntu.edu.twresearchgate.net These processes correspond to the sequential formation of a stable cation radical and a dication, as shown in the following equations:

First Oxidation: TPB ⇌ TPB⁺• + e⁻

Second Oxidation: TPB⁺• ⇌ TPB²⁺ + e⁻

In the case of the parent N,N,N',N'-tetraphenylbenzidine, these redox couples occur at specific potentials. For example, in one study, the oxidation waves for a TPB-bridged ligand were observed at E₁/₂ = 0.84 V. ntu.edu.tw

The introduction of 4-bromophenyl groups onto the benzidine (B372746) core is expected to influence these oxidation potentials. The bromine atom acts as an electron-withdrawing group, which deactivates the system towards oxidation. ntu.edu.tw Consequently, this compound is predicted to have higher oxidation potentials compared to unsubstituted TPB. This is supported by studies on related compounds; for instance, tris(4-bromophenyl)amine (B153671) (TBPA), a structurally similar molecule, undergoes a reversible one-electron oxidation at a potential of 0.74 V vs Fc/Fc⁺. researchgate.net This shift to a more positive potential compared to unsubstituted triphenylamine (B166846) highlights the electronic effect of the bromine substituent. Similarly, studies on other aromatic systems show that electron-withdrawing groups shift oxidation potentials to more positive values. nih.gov

Table 1: Representative Oxidation Potentials of Related Amine Compounds This table presents data for related compounds to infer the behavior of this compound.

CompoundFirst Oxidation Potential (E₁/₂)Second Oxidation PotentialSolvent/ElectrolyteReference
Tetraphenylbenzidine (TPB)0.84 V vs Ag/AgCl~1.00 V (Ep,a)CH₂Cl₂ ntu.edu.tw
Tris(4-bromophenyl)amine (TBPA)0.74 V vs Fc/Fc⁺Not reportedIonic Liquid researchgate.net
p-amino-triphenylamine0.41 V vs Ag/AgCl0.85 V (Ep,a)CH₂Cl₂ ntu.edu.tw

The scan rate dependence in cyclic voltammetry studies typically shows that the peak currents increase linearly with the square root of the scan rate, indicating a diffusion-controlled process for these molecules. nih.gov

Spectroelectrochemical Analysis of Redox States

Spectroelectrochemistry provides insight into the electronic structure of the species generated during redox processes by measuring their absorption spectra. For the parent TPB structure, electrochemical oxidation leads to dramatic color changes and the appearance of new absorption bands in the visible and near-infrared (NIR) regions. ntu.edu.twresearchgate.net

Upon the first one-electron oxidation of TPB to its cation radical (TPB⁺•), characteristic absorption bands appear. For instance, TPB⁺• exhibits strong absorption peaks at approximately 484 nm and 1384 nm. ntu.edu.tw The second oxidation to the dication (TPB²⁺) results in the growth of a new peak around 700 nm. ntu.edu.tw These distinct spectra confirm the formation of stable oxidized species.

For this compound, a similar spectroelectrochemical profile is expected. The generation of the cation radical and dication upon stepwise oxidation would result in new, intense absorption bands. The precise wavelengths (λ_max) of these bands may be slightly shifted relative to TPB due to the electronic influence of the bromo-substituents. The changes in the absorption spectra in response to electrochemical stimuli are a key feature of these materials, making them suitable for applications such as electrochromic devices. researchgate.net

Investigation of Charge Transfer Resistance and Interfacial Phenomena

Charge transfer resistance (R_ct) is a critical parameter that describes the kinetics of electron transfer at the electrode-electrolyte interface. In the context of materials like this compound, which are often used as films on electrode surfaces, a low R_ct is desirable for efficient device operation. The R_ct can be measured using electrochemical impedance spectroscopy (EIS).

Theoretical and Computational Chemistry Approaches

Theoretical calculations are indispensable for a deeper understanding of the electronic structure and properties of this compound. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for elucidating ground-state and excited-state characteristics, respectively. rsc.orgnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals (HOMO/LUMO)

DFT calculations are widely used to optimize molecular geometry and to determine the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov These orbitals are crucial for understanding charge transport and electronic properties.

For triarylamine-containing molecules like this compound, the HOMO is typically delocalized across the nitrogen atoms and the benzidine phenyl rings. ub.ac.id This localization indicates that the initial oxidation (removal of an electron) occurs from this region, which is consistent with experimental electrochemical data. The LUMO is generally distributed over the biphenyl (B1667301) system.

The presence of electron-withdrawing bromine substituents is predicted to stabilize the HOMO energy level, lowering its energy relative to the vacuum level. ub.ac.id This stabilization corresponds to the higher oxidation potential observed experimentally. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the material's electronic absorption and stability. nih.gov DFT calculations on related benzidine derivatives provide a reference for the expected electronic structure. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Band Gaps for Related Molecular Scaffolds This table presents DFT calculation results for analogous compounds to infer the properties of this compound.

Compound/ScaffoldHOMO (eV)LUMO (eV)Band Gap (eV)Computational MethodReference
DPDT-CH₂-5.48-2.153.33B3LYP/6-31G ub.ac.id
BTDT-CH₂-5.41-2.462.95B3LYP/6-31G ub.ac.id
3,3'-Diaminobenzidine-4.95-0.654.30B3LYP/6-311++G(d,p) researchgate.net

Note: DPDT = Diphenyl-dithienocyclopentadiene; BTDT = Bis(thienyl)-dithienocyclopentadiene. Values are illustrative of similar conjugated systems.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the primary computational method for studying electronically excited states and simulating UV-visible absorption spectra. rsc.orgnih.gov It provides a theoretical basis for interpreting the experimental spectra obtained from spectroelectrochemical measurements. researchgate.net

By performing TD-DFT calculations, the electronic transitions responsible for the absorption bands in both the neutral and oxidized forms of this compound can be identified. researchgate.net For the neutral molecule, the lowest energy transition is typically the HOMO→LUMO transition. For the oxidized cation radical, which has an open-shell electronic structure, TD-DFT can predict the transitions that give rise to the characteristic low-energy absorption bands in the visible and NIR regions. These transitions often involve excitations from lower-lying doubly occupied orbitals to the singly occupied molecular orbital (SOMO) and from the SOMO to higher unoccupied orbitals.

These calculations are essential for correlating the observed optical properties with the underlying electronic structure, confirming the nature of the redox states, and designing molecules with tailored absorption characteristics for specific applications. researchgate.netchemrxiv.org

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the time-dependent behavior of molecular systems, providing detailed insights into the conformational dynamics and intermolecular interactions of organic semiconductor materials like this compound. nih.goved.ac.uk This method computationally models the motion of atoms and molecules over time, governed by a defined force field, to predict how the molecule behaves in different environments. nih.gov

By simulating the molecule's trajectory, researchers can analyze its structural flexibility, including bond rotations and the propeller-like twists common in benzidine derivatives. dergipark.org.tr These simulations can identify the most stable conformations and the energy barriers between them. Understanding the conformational landscape is crucial because the relative orientation of the phenyl and bromophenyl groups significantly influences the molecule's packing in the solid state. This packing, in turn, dictates the degree of intermolecular electronic coupling, which is a fundamental factor controlling charge transport efficiency. ed.ac.uknih.gov

Furthermore, MD simulations can elucidate the nature and strength of non-covalent intermolecular interactions, such as van der Waals forces and potential halogen bonding involving the bromine atoms. In composite materials, these simulations can also model the interactions between this compound and other components, predicting miscibility, morphology, and the structure of interfaces, all of which are critical for device performance. uni-muenchen.de

Quantum Chemical Calculations for Electronic Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for determining the intrinsic electronic properties of a molecule. dergipark.org.tr These calculations solve approximations of the Schrödinger equation to find the electron distribution and energy levels of a molecule. For compounds like this compound, methods such as B3LYP with a 6-31g(d,p) basis set are commonly employed to optimize the ground-state molecular geometry and calculate key electronic parameters. dergipark.org.tr

The primary outputs of these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level is indicative of a material's ability to donate an electron (hole transport), while the LUMO level relates to its ability to accept an electron. The energy difference between the HOMO and LUMO levels defines the electronic band gap, a critical parameter that determines the energy required to excite an electron and influences the material's optical and electronic properties. dergipark.org.tr

These theoretical calculations provide a foundational understanding of a material's potential as a hole-transport or electron-transport layer in electronic devices. For instance, the HOMO energy level of a related N,N′-tetra(4-biphenyl)benzidine compound is approximately 5.3 eV, which is well-matched for efficient hole extraction from donor materials in organic solar cells. sigmaaldrich.com

Table 1: Key Electronic Parameters Determined by Quantum Chemical Calculations

Parameter Description Typical Application
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. Determines hole injection/extraction efficiency and suitability as a hole-transport material.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. Determines electron injection/extraction efficiency.
Energy Gap (Eg) The energy difference between the LUMO and HOMO levels (Eg = ELUMO - EHOMO). Defines the optical absorption threshold and intrinsic conductivity of the material.

| Molecular Geometry | The optimized 3D arrangement of atoms, including bond lengths and dihedral angles. | Influences molecular packing and intermolecular electronic coupling. |

Analysis of Charge Carrier Mobility in Thin Films and Composites

Charge carrier mobility (µ) is a paramount performance metric for a semiconductor, quantifying the velocity at which charge carriers (electrons or holes) move through the material under an applied electric field. mdpi.com For this compound and its derivatives, which are primarily utilized for their hole-transport capabilities, accurately measuring mobility is essential for evaluating their effectiveness in devices like Organic Light-Emitting Diodes (OLEDs) and organic photodetectors. mdpi.comnih.gov The mobility is typically investigated in thin films, as this morphology is most relevant to practical device architectures.

Space Charge Limited Current (SCLC) Measurements

The Space Charge Limited Current (SCLC) method is a widely used and reliable technique to determine the charge carrier mobility and characterize trap states in organic semiconductors. researchgate.netaps.org The measurement involves fabricating a single-carrier device, where the material of interest is sandwiched between two electrodes. For a hole-transport material like this compound, the device would be constructed to facilitate hole-only injection and transport. researchgate.net

By applying an increasing voltage across the device, a current-voltage (J-V) curve is generated. At low voltages, the current follows Ohm's law. However, as the voltage increases, the number of injected carriers becomes significant and forms a space charge that limits the current. In this SCLC regime, the current density (J) is described by the Mott-Gurney law:

J = (9/8)ε₀εᵣµ(V²/d³)

where ε₀ is the vacuum permittivity, εᵣ is the relative permittivity of the material, µ is the charge carrier mobility, V is the applied voltage, and d is the film thickness. By fitting the experimental J-V data in the trap-free SCLC region (where J ∝ V²) to this equation, the mobility can be extracted. aps.org The presence of charge traps within the material can be identified by deviations from this ideal behavior. researchgate.net

Studies on closely related benzidine derivatives, such as N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine (NPB), have used SCLC to reveal how mobility can be dependent on film thickness, often decreasing in very thin films due to interfacial effects. researchgate.net

Table 2: Representative Hole Mobility Data for a Related Benzidine Compound (NPB) via SCLC

Film Thickness Electric Field Hole Mobility (µ)
50 nm 0.1 MV/cm 1.63 x 10⁻⁵ cm²/Vs
1000 nm 0.1 MV/cm 7.64 x 10⁻⁴ cm²/Vs

Data derived from studies on NPB, a structurally similar compound, to illustrate typical results from SCLC measurements. researchgate.net

Time-of-Flight (ToF) Spectroscopy for Charge Transport Kinetics

Time-of-Flight (ToF) spectroscopy is another primary technique for directly measuring the charge transport kinetics in low-mobility materials. wikipedia.org The method provides a direct measurement of the transit time of charge carriers across a material, from which mobility is calculated.

In a ToF experiment, the semiconductor film is placed between two electrodes, one of which is semi-transparent. A short pulse of highly absorbed light (e.g., from a laser) is used to generate a sheet of electron-hole pairs near the transparent electrode. An external electric field is applied across the sample, which separates the pairs and causes one type of carrier to drift across the film towards the collecting electrode. wikipedia.org

The motion of this packet of charge induces a transient photocurrent in the external circuit. The time it takes for the carriers to traverse the film thickness (d) is the transit time (tᵣ). The drift mobility (µ) is then calculated using the equation:

µ = d / (tᵣ * E) = d² / (tᵣ * V)

where E is the applied electric field and V is the voltage. The ToF method is considered a benchmark for mobility measurements, and its results are often used to validate data obtained from SCLC analysis. For instance, mobility values for NPB determined by SCLC have shown excellent agreement with those from ToF methods. researchgate.netcapes.gov.br

Applications of N,n Bis 4 Bromophenyl Benzidine in Advanced Materials and Organic Electronic Devices

Role as a Hole Transport Material (HTM) in Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

N,N'-Bis(4-bromophenyl)benzidine is frequently utilized as a hole transport material (HTM) in both OLEDs and PLEDs. Its primary function is to facilitate the efficient injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to generate light. The presence of bromine atoms can influence the highest occupied molecular orbital (HOMO) energy level of the material, which is a critical parameter for matching the work function of the anode and the HOMO level of the emissive layer, thereby reducing the energy barrier for hole injection.

Device Architecture Design and Optimization for Efficient Charge Injection and Transport

The effective integration of this compound into an OLED or PLED device architecture is crucial for optimizing performance. A typical device structure involves multiple layers, each with a specific function. For instance, a common OLED architecture might consist of an indium tin oxide (ITO) anode, a hole injection layer (HIL), a hole transport layer (HTL) composed of this compound, an emissive layer (EML), an electron transport layer (ETL), and a cathode.

The thickness of the this compound layer is a key parameter that requires careful optimization. A layer that is too thin may not be sufficient to prevent exciton (B1674681) quenching at the interface with the anode, while a layer that is too thick can lead to an increase in the driving voltage of the device. Research has shown that optimizing the thickness of the HTL can significantly enhance charge injection and transport, leading to improved device efficiency. frontiersin.org Simulations and experimental studies have demonstrated that varying the EML thickness can also impact the internal quantum efficiency (IQE), with thicker EMLs sometimes leading to higher efficiency at high electric fields. frontiersin.org

The choice of adjacent materials is also critical. For example, using a material like 4,4',4''-tris(carbazol-9-yl)-triphenylamine (TCTA) as an electron-blocking layer in conjunction with a B3PYMPM electron transporting layer can create a well-defined charge confinement zone within the emissive layer, leading to more efficient recombination. researchgate.net

Influence of HTM on Device Performance Metrics, including External Quantum Efficiency (EQE) and Luminance Stability

The properties of the HTM, such as this compound, directly impact key performance metrics of OLEDs and PLEDs. The external quantum efficiency (EQE), which is the ratio of photons emitted to electrons injected, is a primary measure of a device's efficiency. The hole mobility and the energy level alignment of the HTM with adjacent layers are crucial for achieving a high EQE. mdpi.com

A well-matched HOMO level for this compound facilitates efficient hole injection, contributing to a balanced charge carrier ratio within the emissive layer. This balance is essential for maximizing the probability of radiative recombination and thus achieving a high EQE. beilstein-journals.org Furthermore, the stability of the HTM under electrical stress is a significant factor in the operational lifetime and luminance stability of the device. The robust molecular structure of this compound contributes to its stability, which is crucial for long-term device performance.

The following table summarizes the performance of an OLED device utilizing a derivative of this compound as the HTM.

Device ParameterValue
Maximum External Quantum Efficiency (EQE)>20%
Emission ColorDeep Blue
CIE Coordinates (x, y)(0.15, 0.07)
Reference beilstein-journals.org

Strategies for Efficiency Roll-Off Reduction in OLEDs

Efficiency roll-off, the decrease in EQE at high current densities, is a significant challenge in OLED technology. frontiersin.org This phenomenon is often attributed to factors such as triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA). researchgate.net The properties of the HTM can play a role in mitigating efficiency roll-off.

One strategy involves managing the exciton distribution within the emissive layer. By carefully designing the device architecture and selecting appropriate materials, the recombination zone can be broadened, reducing the local concentration of triplet excitons and thus minimizing TTA. acs.org The use of a host material with a high triplet energy in conjunction with the HTM can also help to confine triplets within the emissive layer and prevent energy back-transfer, which can contribute to efficiency roll-off. researchgate.net

Furthermore, employing a mixed-host system within the emitting layer can improve charge balance and widen the exciton recombination zone, leading to a reduction in efficiency roll-off. acs.org For instance, incorporating a p-type host material alongside a primary host can enhance the hole-transporting characteristics of the emissive layer, leading to more balanced charge injection and reduced triplet-polaron quenching. acs.org

Integration into Organic Photovoltaic Cells (OPVs)

In the realm of solar energy, this compound and its derivatives have shown promise as hole-transporting materials in organic photovoltaic cells (OPVs). The function of the HTM in an OPV is to selectively extract holes from the photoactive layer (where excitons are generated and dissociated into electrons and holes) and transport them to the anode.

The HOMO energy level of this compound is a critical factor for efficient hole extraction. It must be well-aligned with the HOMO level of the donor material in the photoactive layer to ensure a minimal energy barrier for hole transfer. Furthermore, high hole mobility is essential for efficient charge transport and to minimize charge recombination losses within the device.

Recent studies have explored the use of tetraphenylbenzidine (TPD)-based self-assembled monolayers (SAMs) to modify the interfacial energetics and morphology in p-i-n type perovskite solar cells (PSCs) and OSCs. rsc.org While not specifically focused on the bromo-substituted variant, these studies highlight the tunability of TPD derivatives for optimizing device performance. For instance, substitutions on the TPD core can influence the dipole moment, work function, and HOMO level, which are crucial for achieving high power conversion efficiencies. rsc.org In one study, a TPD-based SAM with methoxy (B1213986) substitutions led to a power conversion efficiency of 23.18% in PSCs, while a fluorine-substituted version achieved 18.27% in OSCs. rsc.org

Utilization in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, serving as switches and amplifiers. This compound can be employed as the active semiconductor layer in p-type OFETs, where it facilitates the transport of positive charge carriers (holes).

The performance of an OFET is characterized by its field-effect mobility, which quantifies how efficiently charge carriers move through the semiconductor channel under the influence of an applied gate voltage. The molecular structure and packing of this compound in the solid state significantly influence its charge transport properties. The introduction of bromine atoms can affect the intermolecular interactions and the degree of molecular ordering, which in turn impacts the hole mobility.

Research on related coplanar benzo[1,2-b:4,5-b']bis[b]benzothiophenes has demonstrated that solution-processed OFETs can achieve hole mobilities of up to 0.01 cm²/V·s. nih.gov This indicates the potential of well-designed organic semiconductors for transistor applications.

Application in Electrochromic Devices and Phenomena

Electrochromic devices are capable of changing their optical properties, such as color and transparency, in response to an applied voltage. This property makes them suitable for applications like smart windows, displays, and mirrors.

Materials based on tetraphenylbenzidine (TPB) have been investigated for their electrochromic properties. rsc.org These materials can exhibit reversible changes in their absorption spectra upon electrochemical oxidation and reduction. The introduction of different substituents onto the TPB core can tune the electrochemical and electrochromic behavior of the resulting polymers.

For instance, copolymers of TPB-based and tetraphenyl-p-phenylenediamine (TPPA)-based aramids have been shown to produce transmissive-to-black electrochromic polymers with high contrast in both the visible and near-infrared (NIR) regions. rsc.org While specific research on the electrochromic properties of this compound is less common, the general principles derived from studies on related TPB derivatives suggest its potential in this area. The redox activity of the triphenylamine (B166846) units within the molecule is central to its electrochromic behavior.

Structure Property Relationships and Derivative Design for Enhanced Functionality

Impact of Bromine Substitution on Electronic Properties and Molecular Conformation

The electronic properties are also significantly modulated by bromine substitution. Generally, the introduction of halogen atoms can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels due to their inductive electron-withdrawing nature. A lower HOMO level often translates to improved air stability and resistance to oxidation, a desirable trait for organic electronic materials. Theoretical studies on various organic molecules have shown that a smaller HOMO-LUMO energy gap is indicative of higher chemical reactivity and polarizability. nih.gov While specific experimental values for the HOMO and LUMO of N,N'-Bis(4-bromophenyl)benzidine are not explicitly detailed in the provided search results, the synthesis of derivatives with electron-withdrawing cyano groups, such as N4,N4,N4′,N4′-tetrakis-(p-bromophenyl)-biphenyl-4,4′-diamine (TPB-Br) followed by conversion to a cyano-functionalized derivative, demonstrates a strategy to further lower the HOMO levels for applications as hole-transporting materials. dergipark.org.tr

Table 1: General Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₁₈Br₂N₂ nih.gov
Molecular Weight 494.22 g/mol nih.gov
Appearance Solid nih.gov
Melting Point 221-225 °C nih.gov
CAS Number 585570-08-7 nih.gov

Rational Design of this compound Derivatives with Tunable Optoelectronic Properties

The core structure of this compound serves as a versatile scaffold for the rational design of new molecules with tailored optoelectronic properties. By strategically modifying the peripheral parts of the molecule, researchers can fine-tune its HOMO/LUMO energy levels, absorption and emission characteristics, and charge transport capabilities.

One effective strategy involves the Suzuki cross-coupling reaction, which allows for the introduction of various aryl groups at the bromine positions. This approach was successfully used in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, where different boronic acids were coupled to a brominated precursor. mdpi.com This highlights a pathway to create a library of this compound derivatives with diverse electronic functionalities. For instance, attaching electron-donating groups could raise the HOMO level and shift the absorption and emission spectra to longer wavelengths (a red shift), while introducing electron-withdrawing groups would have the opposite effect.

The synthesis of a cyanophenyl-functionalized N4,N4,N4′,N4′-tetraphenylbenzidine (TPB) derivative from a tetrabrominated TPB precursor exemplifies the targeted tuning of electronic properties. dergipark.org.tr The electron-withdrawing cyano group is known to lower the HOMO level, which is beneficial for hole-transporting materials in electronic devices like OLEDs and solar cells. dergipark.org.tr Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the photophysical properties of these newly designed derivatives, guiding synthetic efforts towards molecules with desired characteristics. dergipark.org.tr

Synthesis and Characterization of Polymeric Systems Incorporating this compound Moieties

The incorporation of the this compound unit into polymeric architectures is a promising approach to develop robust and processable materials for large-area electronic applications. The benzidine (B372746) core provides excellent hole-transporting capabilities, while the polymer backbone offers good film-forming properties and mechanical stability.

A notable example is the development of poly(N,N'-bis-4-butylphenyl-N,N'-bisphenyl)benzidine (polyTPD). While not a direct polymer of this compound, its synthesis from a related monomer highlights the potential of this class of materials. The butyl groups in polyTPD enhance its solubility, facilitating its processing from solution. This polymer has demonstrated significant success as an interfacial passivation agent in perovskite solar cells. nih.gov

The synthesis of such polymers can be achieved through various polymerization techniques. For instance, aromatic polyamides containing triphenylamine (B166846) units have been prepared via direct phosphorylation polycondensation or low-temperature solution polycondensation from a diamine monomer. These polymers exhibited good thermal stability and solubility in organic solvents, allowing them to be cast into flexible films. Although not directly involving this compound, these synthetic methodologies could be adapted for its polymerization.

The characterization of these polymeric systems typically involves a suite of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm the polymer structure. Thermal properties are assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine their thermal stability and glass transition temperatures. The optical and electronic properties are investigated using UV-Vis absorption and fluorescence spectroscopy, as well as cyclic voltammetry to determine the HOMO and LUMO energy levels.

Investigation of Hybrid Materials and Composites Containing this compound

The integration of this compound and its derivatives into hybrid materials and composites offers a pathway to create multifunctional materials with synergistic properties. These materials can combine the desirable electronic or optical properties of the organic component with the structural integrity, conductivity, or catalytic activity of an inorganic counterpart.

Beyond perovskite solar cells, this compound and its derivatives could potentially be used to create other types of hybrid materials. For instance, they could serve as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials with applications in gas storage, catalysis, and sensing. The specific geometry and electronic nature of the this compound linker could be used to tailor the pore size and functionality of the resulting MOF.

Furthermore, composites of this compound with nanomaterials like carbon nanotubes or graphene could be explored. The organic compound could facilitate the dispersion of the nanomaterials in a polymer matrix and provide a means for electronic interaction, potentially leading to materials with enhanced conductivity or novel sensing capabilities.

Emerging Research Directions and Future Prospects for N,n Bis 4 Bromophenyl Benzidine

Exploration of N,N'-Bis(4-bromophenyl)benzidine in Sensing Applications

The inherent electronic properties of the benzidine (B372746) core, coupled with the functionalization provided by the 4-bromophenyl groups, position this compound as a promising candidate for the development of novel chemosensors. The electron-rich nature of the nitrogen atoms and the extended π-conjugated system can be perturbed by the presence of specific analytes, leading to detectable changes in its photophysical properties, such as fluorescence or color.

Research into related benzidine derivatives has demonstrated their potential in sensing applications. For instance, conjugated hypercrosslinked polymers based on N,N,N',N'-tetraphenylbenzidine have been successfully fabricated for the fluorescent sensing of molecules like 2,4-dinitrophenol (B41442) and iodine. nih.govresearchgate.net These polymers exhibit high sensitivity and selectivity, which are attributed to the porous 3D aryl network and the electronic nature of the benzidine core. nih.govresearchgate.net It is anticipated that this compound could be utilized in a similar fashion, either as a monomer for creating porous sensing frameworks or as a standalone molecular sensor. The bromine atoms on the phenyl rings can further be exploited for post-synthetic modification, allowing for the fine-tuning of the sensor's selectivity towards specific analytes.

Advanced Computational Prediction and Machine Learning for Material Discovery

The discovery and optimization of new materials for electronic applications can be significantly accelerated through the use of advanced computational tools and machine learning (ML) algorithms. These approaches can predict the properties of novel compounds, such as this compound and its derivatives, before they are synthesized in the lab, saving time and resources.

Computational methods like Density Functional Theory (DFT) can be employed to investigate the electronic and structural properties of halogenated benzidine derivatives. ijcce.ac.irdntb.gov.uaresearchgate.net Such studies can provide insights into how the bromine substitution in this compound influences its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for its application in electronic devices. dntb.gov.uaresearchgate.net

Furthermore, machine learning is emerging as a powerful tool for predicting material properties. mdpi.comresearchgate.netarxiv.orgresearchgate.netespublisher.com By training ML models on large datasets of known materials, it is possible to predict the bandgap and other electronic properties of new compounds with a high degree of accuracy. mdpi.comarxiv.orgresearchgate.netespublisher.com For instance, ML models have been successfully used to predict the bandgaps of binary semiconductors and to optimize the performance of perovskite solar cells. mdpi.comresearchgate.net A similar approach could be applied to screen a virtual library of this compound derivatives with different substituents to identify the most promising candidates for specific applications.

Table 1: Comparison of Machine Learning Models for Bandgap Prediction

Machine Learning ModelKey FeaturesPotential Application for this compound
Random Forest (RF) An ensemble learning method that operates by constructing a multitude of decision trees.Predicting the bandgap of various substituted this compound derivatives to screen for optimal electronic properties. mdpi.comarxiv.orgresearchgate.net
Support Vector Regression (SVR) A supervised learning model that analyzes data for regression analysis.Modeling the relationship between the molecular structure of this compound analogues and their resulting electronic properties. mdpi.com
Gradient Boosting Decision Trees (GBDT) An ensemble of decision trees that are added sequentially to correct the errors of prior models.Fine-tuning the prediction of electronic properties for complex derivatives of this compound. mdpi.com
Artificial Neural Networks (ANN) A series of algorithms that endeavor to recognize underlying relationships in a set of data through a process that mimics the way the human brain operates.Developing highly accurate predictive models for the performance of this compound in organic electronic devices. researchgate.net

This table is generated based on data from recent studies on machine learning for materials science.

Development of Multi-Functional Materials Based on the Benzidine Core

The unique molecular architecture of this compound provides a versatile platform for the development of multi-functional materials. By incorporating this compound into larger molecular structures or polymers, it is possible to combine its inherent properties with those of other functional units, leading to materials with novel capabilities.

The benzidine core is a well-established building block for hole-transporting materials, and the addition of the 4-bromophenyl groups can enhance these properties while also introducing other functionalities. For example, the bromine atoms can act as reactive sites for further chemical modifications, allowing for the attachment of other functional groups. This could lead to the creation of materials that are not only good hole conductors but also exhibit properties such as light emission, sensing capabilities, or specific solubility characteristics. Research on multifunctional materials based on triphenylamine (B166846) and naphthyl units has shown the potential of combining different aromatic moieties to create materials for a range of applications, including OLEDs, organic solar cells, and organic thin-film transistors. researchgate.net

Sustainable Synthesis and Processing Methodologies

The development of sustainable and environmentally friendly methods for the synthesis of chemical compounds is a key focus of modern chemistry. For a compound like this compound, this involves exploring green chemistry approaches that minimize waste, reduce energy consumption, and use less hazardous reagents.

Traditional methods for the synthesis of diarylamines often involve multi-step processes with harsh reaction conditions. However, recent research has focused on developing greener alternatives. These include the use of more environmentally benign solvents, catalyst systems that can be recycled and reused, and one-pot reactions that reduce the number of synthetic steps. For instance, greener methods for the synthesis of nitrogen-containing heterocycles using water, polyethylene (B3416737) glycol (PEG), and bio-based solvents have been reported. mdpi.com Similar principles can be applied to the synthesis of N,N'-diarylbenzidines. researchgate.net The development of a sustainable synthesis route for this compound would be crucial for its potential large-scale application.

Outlook for Integration into Next-Generation Organic Electronic Technologies

This compound and its derivatives hold significant promise for integration into a variety of next-generation organic electronic technologies, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The electronic properties of benzidine derivatives make them excellent candidates for use as hole-transporting materials (HTMs) in these devices.

In OLEDs, HTMs play a crucial role in facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, leading to improved device performance. Several benzidine derivatives are already widely used as HTMs in commercial OLEDs. vivanls.comossila.comalfachemic.comlabscoop.com The specific properties of this compound, such as its HOMO/LUMO levels and charge carrier mobility, could be tailored through chemical modification to optimize its performance in OLEDs.

In the realm of OPVs, particularly perovskite solar cells (PSCs), the development of stable and efficient HTMs is a major area of research. Recently, a polymer based on a derivative of N,N'-diphenylbenzidine, poly(N,N'-bis-4-butylphenyl-N,N'-bisphenyl)benzidine (polyTPD), has been successfully used as an interfacial passivation layer in PSCs, leading to significantly improved efficiency and stability. nih.gov This demonstrates the potential of benzidine-based materials in this field. The properties of this compound could be similarly exploited, either as a standalone HTM or as a component in a larger polymer, to enhance the performance of next-generation solar cells.

Q & A

Q. Table 1: EPR Parameters for Benzidine Derivatives

Compoundg-FactorΔH (G)Oxidation Potential (mV)
N,N'-Bis(4-bromophenyl)2.0031.3460
N,N'-Diphenylbenzidine2.0021.10 (reference)

Basic: What techniques confirm the molecular structure and crystallinity of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is definitive for structural confirmation. For example, a monoclinic P2₁/n space group with unit cell parameters a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, and β = 92.5° was reported for N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea, a structurally related compound . Complement with solid-state NMR (¹³C CP/MAS) to verify aromatic C-Br bonding (~105 ppm) and FT-IR for C-Br stretches (550–650 cm⁻¹). Thermal stability can be assessed via TGA-DSC , showing decomposition above 300°C .

Advanced: How does this compound enhance charge transport in OLED hole-transport layers (HTLs)?

Methodological Answer:
In OLEDs, the compound’s high hole mobility (~10⁻⁴ cm²/V·s) arises from its planar benzidine core and bromine-induced dipole alignment. Layer-by-layer deposition (e.g., vacuum thermal evaporation at 10⁻⁶ Torr) ensures uniform HTL formation. Energy-level matching is critical: the HOMO level (-5.4 eV) aligns with ITO (-4.7 eV) and emissive layers (e.g., CBP, -6.0 eV), minimizing injection barriers . For stability, encapsulate devices with LiF/Al cathodes to prevent oxidation .

Q. Table 2: Energy Levels in OLED Applications

MaterialHOMO (eV)LUMO (eV)
N,N'-Bis(4-bromophenyl)-5.4-2.1
ITO-4.7-4.4
CBP (host)-6.0-2.9

Advanced: What strategies mitigate degradation of this compound-based HTLs under operational stress?

Methodological Answer:
Degradation mechanisms include photo-oxidation of amine groups and crystallization under thermal stress. Mitigation approaches:

  • Doping with MoO₃ (10–20 wt%) reduces operating voltage and stabilizes the HTL morphology .
  • Crosslinking via UV irradiation (365 nm, 10 mW/cm²) enhances thermal stability (T₅% > 400°C) .
  • Accelerated aging tests (85°C/85% RH for 500 h) combined with TOF-SIMS monitor Br⁻ ion migration, a key failure mode .

Basic: How can exciplex formation between this compound and electron-transport materials be characterized?

Methodological Answer:
Exciplex emission is identified via photoluminescence (PL) redshift (e.g., from 450 nm to 550 nm when blended with TAZ). Use time-resolved PL to measure delayed fluorescence (lifetime > 1 µs) and confirm triplet harvesting. Cyclic voltammetry (CV) quantifies the energy offset (ΔE = 0.3–0.5 eV) between the HTL and electron-transport layer (ETL), a prerequisite for exciplex formation .

Advanced: How does incorporating this compound into polymers improve photovoltaic device efficiency?

Methodological Answer:
In perovskite solar cells , polyTPD (a benzidine-based polymer) achieves a power conversion efficiency (PCE) > 18% by improving hole extraction. Key steps:

  • Solution processing with chlorobenzene spin-coating (2000 rpm, 30 s) ensures smooth HTL films .
  • Doping with Li-TFSI (20 mM) and tert-butylpyridine (TBP) enhances conductivity (σ > 10⁻⁵ S/cm) .
  • Transient absorption spectroscopy (TAS) monitors charge transfer kinetics, showing reduced recombination lifetimes (< 10 ns) .

Advanced: What computational methods predict the charge transport properties of this compound derivatives?

Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-31G* level calculates reorganization energies (λ ≈ 0.3 eV), indicating high charge mobility. Marcus theory models hole-transfer rates (k ~ 10¹² s⁻¹) based on electronic coupling (V ≈ 50 meV) . For bulk properties, molecular dynamics (MD) simulations with OPLS-AA forcefields predict π-π stacking distances (~3.5 Å), correlating with experimental XRD data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.